
2-Pyridinecarboxylic acid, 5-(bromomethyl)-3-chloro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate typically involves the bromination of methyl 5-methyl-3-chloropyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: 5-(Carboxymethyl)-3-chloropyridine-2-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)-3-chloropyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(chloromethyl)-3-chloropyridine-2-carboxylate
- Methyl 5-(iodomethyl)-3-chloropyridine-2-carboxylate
- Methyl 5-(hydroxymethyl)-3-chloropyridine-2-carboxylate
Uniqueness
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1256791-46-4 |
|---|---|
Molekularformel |
C8H7BrClNO2 |
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3 |
InChI-Schlüssel |
MWIOWSSMPUBGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=N1)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


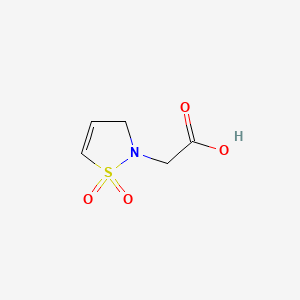
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
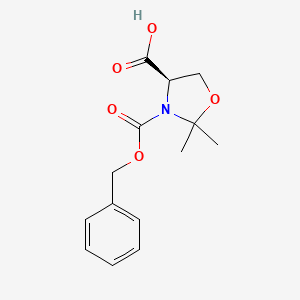
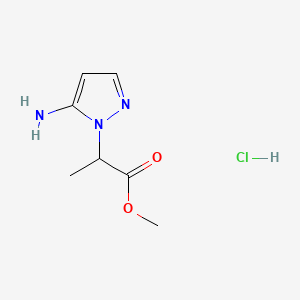
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
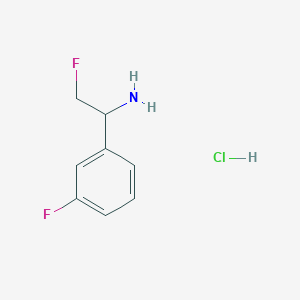
amine](/img/structure/B13456234.png)


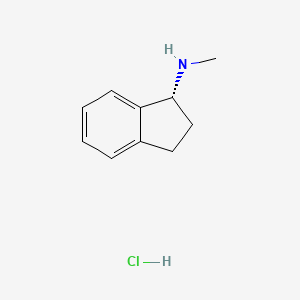
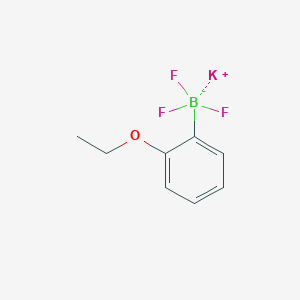
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
